molecular formula C12H20N4O2S B2521405 Tert-butyl 4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate CAS No. 2287331-30-8

Tert-butyl 4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate

Cat. No. B2521405
CAS RN: 2287331-30-8
M. Wt: 284.38
InChI Key: ZKOKEUCTXJZYNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tert-Butyl 4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved from 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4- ((methylsulfonyl)oxy)piperidine-1-carboxylate .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate in Pharmaceutical Synthesis : The compound has been identified as a key intermediate in the synthesis of various pharmaceutical agents, including anticancer drugs. A study outlines the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% (Zhang et al., 2018).

  • Novel Scaffolds for Drug Discovery : Another study describes the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for substituted piperidines, showcasing its potential in drug discovery. The synthesis involved regioselective ring-opening and conversion into 1,4- and 1,5-disubstituted 1,2,3-triazoles, highlighting the compound's versatility in chemical reactions (Harmsen et al., 2011).

  • Chemiluminescence Applications : Research on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes revealed their base-induced chemiluminescence, with the singlet oxygenation of related compounds leading to the formation of sulfanyl-substituted bicyclic dioxetanes. This study hints at potential applications in chemiluminescence-based assays or sensors (Watanabe et al., 2010).

Molecular Structure Analysis

  • Crystallography and Structural Analysis : X-ray crystallography has been employed to determine the molecular structure of related compounds, providing insights into their chemical behavior and interaction capabilities. For instance, the molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, offering detailed bond lengths and angles that are typical for such piperazine-carboxylates, which are valuable for designing more effective chemical entities (Mamat et al., 2012).

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-12(2,3)18-11(17)15-6-4-9(5-7-15)16-8-13-14-10(16)19/h8-9H,4-7H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOKEUCTXJZYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate

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